A Comprehensive Technical Guide to the Synthesis of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
A Comprehensive Technical Guide to the Synthesis of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a significant class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse and potent pharmacological activities.[1] The introduction of a chlorine substituent onto the coumarin scaffold can significantly modulate their biological properties, making chlorinated coumarins attractive targets in drug discovery and development. This guide provides an in-depth, technical overview of the synthesis of a specific chlorinated coumarin, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. This molecule holds promise for further investigation due to the combined structural features of a 4-methylcoumarin core, dihydroxylation on the benzene ring, and a chlorine atom at the C3 position, all of which can influence its biological activity.
This document will detail a robust two-step synthetic pathway, commencing with the formation of the coumarin nucleus via the Pechmann condensation, followed by regioselective chlorination. The causality behind experimental choices, self-validating protocols, and authoritative grounding through comprehensive references are central to this guide, ensuring scientific integrity and practical applicability for researchers in the field.
Synthetic Strategy Overview
The synthesis of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is efficiently achieved through a two-step process. The initial step involves the construction of the 5,7-dihydroxy-4-methylcoumarin core via the Pechmann condensation of phloroglucinol with ethyl acetoacetate. This is followed by the selective electrophilic chlorination at the C3 position of the coumarin ring using N-chlorosuccinimide (NCS).
Caption: Overall synthetic workflow for 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one.
Part 1: Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one
The foundational step in this synthesis is the Pechmann condensation, a classic and reliable method for preparing coumarins from a phenol and a β-ketoester under acidic conditions.[2][3] In this case, the highly activated phenol, phloroglucinol, is reacted with ethyl acetoacetate to yield the desired 5,7-dihydroxy-4-methylcoumarin intermediate.
Mechanism of the Pechmann Condensation
The reaction mechanism involves several key stages catalyzed by a strong acid.[4] Initially, a transesterification reaction occurs between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) where the activated aromatic ring attacks the carbonyl group of the ester. The final step is a dehydration to form the stable α,β-unsaturated lactone ring of the coumarin.[5]
Caption: Simplified mechanism of the Pechmann condensation.
Experimental Protocol: Pechmann Condensation
This protocol is adapted from established procedures for the Pechmann condensation of phloroglucinol.[2][4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Phloroglucinol (anhydrous) | 126.11 | 2.52 g | 20 |
| Ethyl acetoacetate | 130.14 | 2.60 g (2.55 mL) | 20 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 10 mL | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
To a 50 mL round-bottom flask, add phloroglucinol (2.52 g, 20 mmol).
-
Carefully add concentrated sulfuric acid (10 mL) to the flask while cooling in an ice bath to manage the exothermic reaction. Swirl the flask gently to dissolve the phloroglucinol.
-
Once the phloroglucinol has dissolved, add ethyl acetoacetate (2.55 mL, 20 mmol) dropwise to the reaction mixture with continuous stirring.
-
Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture slowly into a beaker containing 100 mL of ice-cold deionized water.
-
A precipitate of crude 5,7-dihydroxy-4-methylcoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure 5,7-dihydroxy-4-methyl-2H-chromen-2-one as a crystalline solid.
-
Dry the purified product in a desiccator. The expected yield is typically in the range of 80-90%.
Part 2: Synthesis of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
The second stage of the synthesis involves the introduction of a chlorine atom at the C3 position of the coumarin ring. This is achieved through an electrophilic aromatic substitution reaction using N-chlorosuccinimide (NCS) as the chlorinating agent.[6] The electron-rich nature of the C3 position in the 4-methylcoumarin system, further activated by the hydroxyl groups on the benzene ring, facilitates this reaction.
Mechanism of Electrophilic Chlorination with NCS
N-chlorosuccinimide serves as a source of an electrophilic chlorine atom ("Cl+").[7] The double bond at the C3-C4 position of the coumarin ring acts as a nucleophile, attacking the electrophilic chlorine of NCS. This leads to the formation of a resonance-stabilized carbocation intermediate. Subsequent loss of a proton from the C3 position restores the aromaticity of the coumarin ring system, yielding the 3-chloro substituted product and succinimide as a byproduct.[7]
Caption: General mechanism for the electrophilic chlorination of the coumarin precursor.
Experimental Protocol: Electrophilic Chlorination
This protocol is a generalized procedure for the chlorination of activated aromatic compounds with NCS and should be optimized for this specific substrate.[7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5,7-dihydroxy-4-methyl-2H-chromen-2-one | 192.17 | 1.92 g | 10 |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.47 g | 11 |
| Acetonitrile (or Dichloromethane) | 41.05 (84.93) | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5,7-dihydroxy-4-methyl-2H-chromen-2-one (1.92 g, 10 mmol) in 50 mL of acetonitrile.
-
Add N-chlorosuccinimide (1.47 g, 11 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) and then with a saturated sodium bicarbonate solution (2 x 30 mL) to remove the succinimide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Characterization of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Observations |
| Appearance | Pale yellow to white crystalline solid. |
| Melting Point | Expected to be higher than the precursor, 5,7-dihydroxy-4-methylcoumarin (m.p. 293-300 °C).[5] |
| ¹H NMR | The characteristic singlet for the C3-H of the precursor (around 6.0-6.2 ppm) will be absent. The aromatic protons and the methyl group protons will show characteristic shifts. |
| ¹³C NMR | The signal for the C3 carbon will be shifted downfield due to the deshielding effect of the chlorine atom. Other carbon signals will be consistent with the coumarin structure. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) and an (M+2)+ peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) groups, the lactone carbonyl (C=O) group, and the C-Cl bond will be present. |
Applications and Future Perspectives
Chlorinated coumarins have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9] The title compound, with its specific substitution pattern, presents an interesting candidate for biological screening. The hydroxyl groups at the C5 and C7 positions can be further functionalized to create a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
N-chlorosuccinimide is an oxidizing agent and an irritant. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
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Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. (n.d.). Arkat USA. Retrieved from [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
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Synthesis of 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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The reaction of phloroglucinol and ethyl acetoacetate under various conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Pechmann condensation of phenols with ethyl butyroacetate. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis. (n.d.). ACS Publications. Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis, characterization and biologi. (n.d.). JOCPR. Retrieved from [Link]
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Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. (n.d.). MDPI. Retrieved from [Link]
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Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
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3-Chloro-7-hydroxy-4-methyl-coumarin O-ester with O,O-diethyl phosphorothioate. (n.d.). SpectraBase. Retrieved from [Link]
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Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (n.d.). SciSpace. Retrieved from [Link]
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Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). SlideShare. Retrieved from [Link]
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The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (n.d.). ResearchGate. Retrieved from [Link]
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Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here. (n.d.). ResearchGate. Retrieved from [Link]
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Hymecromone. (n.d.). NIST WebBook. Retrieved from [Link]
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Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. (n.d.). National Institutes of Health. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. (n.d.). MDPI. Retrieved from [Link]
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(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]
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